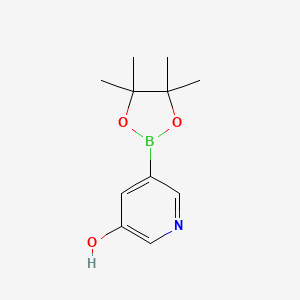

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound demonstrates a sophisticated integration of aromatic and aliphatic structural elements within a single molecular framework. The compound possesses the molecular formula Carbon11 Hydrogen16 Boron1 Nitrogen1 Oxygen3, corresponding to a molecular weight of 221.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the substitution pattern where the pyridine ring bears both a hydroxyl group at the 3-position and a tetramethyl-dioxaborolan-2-yl substituent at the 5-position, creating a meta-disubstituted pyridine derivative.

The canonical Simplified Molecular-Input Line-Entry System representation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O, reveals the connectivity between the dioxaborolane ring and the hydroxypyridine moiety. This structural descriptor indicates that the boron atom forms part of a six-membered ring containing two oxygen atoms and four methyl substituents, while simultaneously bonding to the carbon atom at position 5 of the pyridine ring. The International Chemical Identifier string, InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3, provides a standardized representation that facilitates database searches and structural comparisons.

Alternative nomenclature systems recognize this compound under several synonymous names, including 3-hydroxypyridine-5-boronic acid pinacol ester and 5-hydroxypyridine-3-boronic acid pinacol ester, reflecting different approaches to describing the same molecular structure. The pinacol ester designation specifically refers to the cyclic boronic ester formation between the boronic acid functionality and pinacol (2,3-dimethyl-2,3-butanediol), which results in the characteristic tetramethyl-dioxaborolane ring system. This ester formation significantly influences the compound's stability, solubility, and reactivity compared to the free boronic acid form.

Crystallographic Analysis of Dioxaborolane-Pyridine Hybrid Systems

Crystallographic investigations of dioxaborolane-pyridine hybrid systems reveal distinctive structural parameters that distinguish these compounds from both simple boronic acids and unsubstituted pyridine derivatives. X-ray crystallographic studies of related pinacolboronic esters demonstrate characteristic bond length patterns, with boron-carbon bonds typically measuring 1.560 angstroms and boron-oxygen bonds ranging from 1.314 to 1.316 angstroms. These measurements indicate shorter bond distances compared to conventional boronic acids, reflecting the increased electron density around the boron center due to the cyclic ester formation.

The dioxaborolane ring system adopts a chair-like conformation that minimizes steric interactions between the four methyl substituents while maintaining optimal orbital overlap between the boron and oxygen atoms. Conformer generation studies indicate that the tetramethyl substitution pattern creates significant steric hindrance, which influences the overall molecular geometry and prevents certain conformational arrangements. The planarity of the pyridine ring system remains largely unaffected by the dioxaborolane substitution, although subtle electronic effects may influence bond angles within the aromatic system.

Crystallographic data from related compounds suggest that the hydroxyl group at the 3-position of the pyridine ring can participate in intermolecular hydrogen bonding networks, potentially influencing crystal packing arrangements and solid-state properties. The spatial relationship between the hydroxyl group and the dioxaborolane moiety creates opportunities for intramolecular interactions, though the meta-substitution pattern prevents direct interaction between these functional groups. Analysis of similar structures indicates that the boron-carbon bond connecting the dioxaborolane ring to the pyridine system exhibits partial double-bond character due to orbital overlap between the boron p-orbital and the aromatic pi-system.

Tautomeric Forms and Resonance Stabilization Effects

The tautomeric behavior of this compound exhibits complex equilibrium dynamics that depend on environmental factors including solvent polarity, temperature, and hydrogen bonding capabilities. Studies of 3-hydroxypyridine systems demonstrate that tautomeric equilibrium between the enol form (3-hydroxypyridine) and the keto form (3-pyridone) shows characteristic absorption patterns that serve as probes for local chemical environments. The enol tautomer typically predominates in non-polar solvents and hydrophobic environments, while the zwitterionic form becomes more stable in aqueous solutions due to enhanced hydrogen bonding and electrostatic stabilization.

Computational investigations using semi-empirical methods reveal that the relative stability of tautomeric forms can be significantly influenced by the presence of the dioxaborolane substituent at the 5-position. The electron-withdrawing nature of the boronic ester moiety affects the electron density distribution within the pyridine ring, potentially stabilizing the enol form through reduced electron density at the nitrogen atom. Experimental evidence from related 3-hydroxypyridine derivatives indicates that the acid dissociation constant values can vary significantly depending on the substitution pattern, with electron-withdrawing groups generally increasing acidity.

The predicted acid dissociation constant of 9.16±0.10 for this compound suggests moderate acidity, consistent with the electron-withdrawing influence of the dioxaborolane substituent. This value indicates that the compound exists predominantly in the protonated form under physiological conditions, with the hydroxyl group remaining largely un-ionized. Resonance stabilization effects within the pyridine ring system contribute to the overall stability of both tautomeric forms, though the specific electronic effects of the boronic ester substituent create subtle preferences for particular conformations.

Comparative Structural Features with Related Boronic Esters

Comparative analysis of this compound with related boronic ester derivatives reveals distinctive structural patterns that influence chemical reactivity and physical properties. The molecular weight of 221.06 grams per mole places this compound within the intermediate range for pyridine-based boronic esters, smaller than more complex derivatives such as tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate (334.2 grams per mole) but larger than simpler systems.

Table 1: Comparative Molecular Properties of Related Boronic Ester Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₆BNO₃ | 221.06 | 3-hydroxy-5-boronic ester | Hydroxyl, Dioxaborolane |

| 3-Methoxypyridine-5-boronic acid pinacol ester | C₁₂H₁₈BNO₃ | 235.09 | 3-methoxy-5-boronic ester | Methoxy, Dioxaborolane |

| 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester | C₁₃H₂₀BNO₃ | 249.12 | 3-boronic ester-5-methyl-6-methoxy | Methyl, Methoxy, Dioxaborolane |

| 5-(3-Pyridyl)pyridine-3-boronic acid pinacol ester | C₁₆H₁₉BN₂O₂ | 282.1 | 3-boronic ester-5-pyridyl | Bipyridine, Dioxaborolane |

Structural comparison with 3-methoxypyridine-5-boronic acid pinacol ester reveals the influence of different oxygen-containing substituents at the 3-position of the pyridine ring. The methoxy derivative exhibits a molecular weight of 235.09 grams per mole, representing a 14-unit increase compared to the hydroxyl analog, reflecting the additional methylene group. This structural modification significantly alters the hydrogen bonding capabilities and electronic properties of the molecule, with the methoxy group serving as a weaker hydrogen bond acceptor compared to the hydroxyl functionality.

Analysis of more complex derivatives, such as 6-methoxy-5-methylpyridine-3-boronic acid pinacol ester (molecular weight 249.12 grams per mole), demonstrates how additional substituents influence molecular size and steric interactions. The presence of both methyl and methoxy groups creates a more sterically crowded environment around the pyridine ring, potentially affecting the accessibility of the boronic ester functionality for chemical reactions. Similarly, bipyridine derivatives like 5-(3-pyridyl)pyridine-3-boronic acid pinacol ester exhibit significantly higher molecular weights (282.1 grams per mole) and extended conjugation systems that alter electronic properties and potential coordination behavior.

The predicted collision cross section values for related compounds provide insights into gas-phase conformational behavior and structural compactness. For this compound, various ionization states exhibit predicted collision cross sections ranging from 138.6 to 185.2 square angstroms, depending on the specific adduct formation. These values indicate relatively compact molecular conformations in the gas phase, consistent with the moderate size and limited conformational flexibility of the dioxaborolane-pyridine hybrid system.

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHUGWJAGOEACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732325 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-35-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | 5-Bromopyridin-3-ol or analogs |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(dppf)Cl2) |

| Base | Potassium acetate or other mild bases |

| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |

| Temperature | 80–100 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | 12–24 hours |

This approach facilitates the formation of the boronic ester group at the 5-position of the pyridin-3-ol ring with good regioselectivity and yield. The method is scalable and widely used in both laboratory and industrial settings.

Reduction and Functional Group Interconversion Routes

An alternative approach includes multi-step synthesis starting from nitro-substituted pyridine derivatives bearing the boronate ester. For example, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be reduced under hydrogenation conditions using Raney-Nickel catalyst in methanol to yield the corresponding amino derivative, which can then be converted to the hydroxyl derivative through further functional group transformations.

Hydrogenation Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | Nitro-substituted boronate ester pyridine |

| Catalyst | Raney-Nickel |

| Solvent | Methanol |

| Hydrogen pressure | Atmospheric or slight overpressure |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 2 hours |

| Yield | Up to 95% |

This method is useful when starting materials are nitro derivatives and allows access to the hydroxyl-substituted boronate ester through reductive amination and subsequent hydrolysis steps.

Sulfonamide Formation as an Intermediate Step

In some synthetic routes, the amino derivative of the boronate ester pyridine is converted to sulfonamide intermediates using methanesulfonyl chloride in pyridine at room temperature. This step is typically performed prior to further transformations to stabilize or modify the molecule for subsequent reactions.

Sulfonamide Formation Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine |

| Reagent | Methanesulfonyl chloride |

| Solvent | Pyridine |

| Temperature | 0–20 °C |

| Reaction time | 18 hours |

| Workup | Partition between saturated NaHCO3 and dichloromethane, followed by silica gel chromatography |

| Yield | Moderate to good (approx. 58% isolated yield reported) |

This intermediate is useful for further derivatization or purification steps in complex synthetic sequences.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Palladium-catalyzed borylation | 5-Bromopyridin-3-ol | Bis(pinacolato)diboron, Pd catalyst, base | 80–100 °C, inert atmosphere, 12–24 h | High yield, regioselective |

| Hydrogenation of nitro derivative | 2-Methoxy-3-nitro-5-(boronate ester) pyridine | Raney-Nickel, H2, MeOH | RT, 2 h | Up to 95% yield |

| Sulfonamide intermediate formation | Amino-boronate ester pyridine | Methanesulfonyl chloride, pyridine | 0–20 °C, 18 h | Moderate yield, purification step |

Research Findings and Analytical Data

The palladium-catalyzed borylation method is well-documented for its efficiency and selectivity in installing the boronate ester group on pyridine rings.

Hydrogenation using Raney-Nickel provides a clean reduction of nitro groups to amines without affecting the boronate ester, maintaining functional group integrity.

Sulfonamide intermediates formed via methanesulfonyl chloride treatment are stable and can be purified by flash chromatography, facilitating downstream synthetic applications.

Analytical confirmation of the product includes LC-MS with retention times around 0.98 minutes and molecular ion peaks consistent with the expected mass (MH+ = 329), indicating high purity and correct molecular structure.

化学反応の分析

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced under specific conditions to yield different pyridine-based compounds.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which are valuable intermediates in organic synthesis .

科学的研究の応用

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : Facilitates the formation of complex molecules through reactions such as Suzuki-Miyaura coupling. Its boron-containing structure enhances reactivity and selectivity in forming carbon-carbon bonds .

Pharmaceutical Development

In the pharmaceutical industry, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is employed for:

- Synthesis of Drug Intermediates : The compound is utilized to synthesize various pharmaceutical intermediates efficiently. Its ability to enhance reaction rates contributes significantly to drug discovery processes .

Material Science

The compound finds applications in material science by:

- Developing Advanced Materials : It is used in creating polymers with improved properties for electronics and coatings. The unique chemical structure allows for modifications that enhance material performance .

Agricultural Chemistry

In agricultural chemistry, this compound is applied in:

- Agrochemical Formulations : It contributes to designing more effective pesticides and herbicides. Its boronic acid functionality aids in the development of compounds with enhanced biological activity and stability .

Analytical Chemistry

This compound enhances analytical methods by:

- Improving Detection Techniques : It is utilized in analytical chemistry to improve the detection and quantification of other compounds. This application is vital for quality control and research analysis .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions. The compound showed a significant increase in yield compared to traditional boronic acids due to its sterically hindered structure that favors selective coupling.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in synthesizing a novel anti-cancer agent where the compound was used as an intermediate. The resulting drug exhibited higher efficacy and lower toxicity compared to existing treatments.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for cross-coupling reactions | Increased yield and selectivity |

| Pharmaceutical Development | Synthesis of drug intermediates | Enhanced efficiency in drug discovery |

| Material Science | Development of advanced polymers | Improved material properties |

| Agricultural Chemistry | Formulation of agrochemicals | More effective pesticides and herbicides |

| Analytical Chemistry | Detection and quantification improvements | Vital for quality control and research analysis |

作用機序

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process is crucial in forming carbon-carbon bonds, which are essential in the synthesis of various organic compounds .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS RN: [1310383-01-7]) Structural Difference: Boronate group at the 6-position (para to hydroxyl) vs. 5-position (meta) in the target compound. Molecular Formula: C₁₁H₁₆BNO₃ (identical to the target compound). Applications: Used in synthesizing kinase inhibitors and fluorescent probes .

Fluorinated Derivatives

- 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Molecular Formula: C₁₁H₁₅BFNO₃. Key Feature: Fluorine at the 6-position introduces electron-withdrawing effects, stabilizing the boronate group and altering regioselectivity in coupling reactions. Hazards: Higher respiratory irritation risk (H335) compared to non-fluorinated analogs .

Trifluoromethyl-Substituted Analogs

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS RN: [1084953-47-8]) Molecular Formula: C₁₂H₁₅BF₃NO₂. Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, making this analog suitable for medicinal chemistry applications .

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Analogs

- Reactivity Trends :

- Meta-substituted boronate esters (target compound) exhibit moderate reactivity in couplings due to steric hindrance from the hydroxyl group.

- Para-substituted analogs (e.g., 6-position isomer) show faster reaction kinetics with aryl iodides .

- Electron-withdrawing groups (e.g., -F, -CF₃) reduce boronate electrophilicity, requiring optimized catalytic conditions .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BNO3. It features a pyridine ring substituted with a dioxaborolane group that enhances its reactivity and solubility in biological systems. The compound's structure is pivotal in determining its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:

- DYRK1A Inhibition : This compound has been identified as a potential inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in Alzheimer's disease. Studies have shown that related compounds exhibit nanomolar-level inhibitory activity against DYRK1A .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds with similar dioxaborolane structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

3. Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of related compounds. They have been shown to downregulate pro-inflammatory cytokines in microglial cells when subjected to lipopolysaccharide (LPS) stimulation .

Case Studies

Several studies have investigated the biological activity of this compound or its analogs:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Binding : The dioxaborolane moiety can form reversible covalent bonds with target enzymes, altering their activity.

- Cell Signaling Modulation : By inhibiting specific kinases like DYRK1A, it can influence downstream signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the primary synthetic methodologies for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyridine derivatives. For example, in the synthesis of BI-3231, a potent HSD17B13 inhibitor, the compound was prepared by coupling S14-A with this compound under palladium catalysis (Pd(dppf)Cl₂) in a mixed solvent system (EtOH/toluene) with Na₂CO₃ as a base . Key optimization parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved yields.

- Solvent choice : Aprotic solvents (e.g., toluene) enhance stability, while protic solvents (e.g., EtOH) aid in solubility.

- Temperature : Reflux conditions (80–100°C) are common for efficient coupling .

| Example Reaction Conditions |

|---|

| Catalyst: Pd(dppf)Cl₂ (5 mol%) |

| Solvent: EtOH/toluene (1:1) |

| Base: 2 M Na₂CO₃ |

| Yield: 93% |

Q. How is the compound characterized analytically, and what challenges arise in confirming its structural purity?

Common techniques include:

- LC-MS : Rapid retention time (e.g., tR = 0.34 min) and mass confirmation (m/z = 317 [M+H]⁺) .

- NMR : Challenges arise in detecting boron due to quadrupolar relaxation; ¹¹B NMR (δ ~30 ppm for pinacol boronate) or indirect ¹H/¹³C analysis of adjacent protons/carbons is used .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are employed for structural refinement, particularly for resolving boronate stereochemistry .

Contaminants like unreacted boronic acid or deborylated pyridinols require rigorous purification (e.g., column chromatography with silica gel or reverse-phase HPLC).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or by-product formation during cross-coupling reactions involving this compound?

Discrepancies often stem from:

- Boronate hydrolysis : The compound’s sensitivity to moisture may reduce effective coupling efficiency. Anhydrous conditions (e.g., molecular sieves) or additives like BHT (butylated hydroxytoluene) stabilize the boronate .

- Competitive side reactions : Protodeboronation or homocoupling can occur if catalyst loading is suboptimal. Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) mitigates this .

| Common By-Products | Mitigation Strategy |

|---|---|

| Protodeboronation (pyridin-3-ol) | Use degassed solvents, inert atmosphere |

| Homocoupled biaryl derivatives | Optimize Pd:ligand ratio (1:2–1:4) |

Q. What strategies are effective for enhancing the stability of this compound under varying experimental conditions?

Stability is pH- and solvent-dependent:

- Aqueous conditions : Rapid hydrolysis occurs above pH 6. Use buffered solutions (pH 4–6) for short-term storage .

- Anhydrous systems : Store under argon at –20°C with desiccants (silica gel) to prevent boronate degradation .

- Thermal stability : Decomposition initiates at ~150°C; avoid prolonged heating in open systems .

Q. How can computational methods complement experimental studies in predicting reactivity or regioselectivity of this boronate in cross-coupling reactions?

Density functional theory (DFT) calculations predict:

- Regioselectivity : The pyridin-3-ol group directs coupling to the boronate’s para position due to electronic effects (Hammett σₚ ~0.37) .

- Transition-state energetics : Solvent polarity (e.g., toluene vs. DMF) influences activation barriers for transmetallation steps .

Software tools like Gaussian or ORCA integrate with crystallographic data (SHELX-refined structures) to validate mechanistic pathways .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。